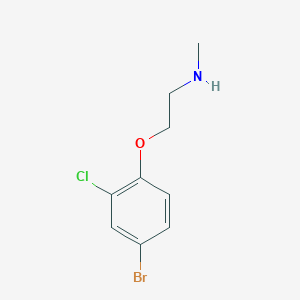
1-(3-methylbenzyl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
The compound “1-(3-methylbenzyl)-1H-pyrazol-4-amine” likely contains a pyrazole ring, which is a type of aromatic organic compound. The “1-(3-methylbenzyl)” part suggests that a 3-methylbenzyl group is attached to the first position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrazole ring with a 3-methylbenzyl group attached to it. The exact structure would depend on the specific locations of the nitrogen atoms within the pyrazole ring .Chemical Reactions Analysis
Alkylbenzenes, such as 3-methylbenzyl, are known to be activated towards oxidation at the benzylic position because free radicals are stabilized at that position through resonance .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 3-methylbenzyl alcohol, a related compound, is a clear liquid with a boiling point of 215 °C and a specific gravity of 1.02 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(3-methylbenzyl)-1H-pyrazol-4-amine and its derivatives have been a focus in the field of organic chemistry, particularly in the synthesis and characterization of new compounds. For instance, Diana Becerra and colleagues (2021) demonstrated an efficient one-pot synthesis of related pyrazole derivatives, highlighting the significance of such compounds in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).
Structural Analysis and Crystallography
Structural analysis and crystallography of pyrazole derivatives, including those similar to this compound, have been conducted to understand their molecular configurations. This is exemplified in a study by A. Titi and colleagues (2020), where they performed X-Ray crystal studies of pyrazole derivatives to elucidate their structure (Titi et al., 2020).
Antibacterial and Antimicrobial Activities
Research has also explored the antibacterial and antimicrobial properties of pyrazole compounds. For example, H. Raju and team (2010) synthesized derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, a close relative of the target compound, to test their antimicrobial activities (Raju et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 1-(3-methylbenzyl)-1H-pyrazol-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This protein plays a crucial role in various cellular processes, including the cell cycle, and is involved in the regulation of calcium and calmodulin signaling .
Mode of Action
It is known to interact with its target protein, potentially influencing its activity and thus affecting the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact pathways related to calcium signaling and potentially other cellular processes regulated by the calcium/calmodulin-dependent protein kinase type ii subunit gamma .
Result of Action
Given its target, it may influence cellular processes regulated by the Calcium/calmodulin-dependent protein kinase type II subunit gamma, potentially leading to changes in cell signaling and function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOCKGQNZDLGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252701 | |
| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002033-31-9 | |
| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)
![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)









![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)